

Pridopidine: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: Pridopidine

Cat. No.: B1678097

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Abstract

Pridopidine is a novel investigational drug demonstrating neuroprotective properties, primarily through its high-affinity agonism of the Sigma-1 Receptor (S1R). Initially explored as a dopamine stabilizer, its profound effects on neuroplasticity and cellular survival pathways have positioned it as a promising therapeutic candidate for neurodegenerative disorders such as Huntington's disease and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of **Pridopidine**'s chemical structure, physicochemical properties, and its intricate mechanism of action, with a focus on S1R-mediated signaling. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Chemical Identity and Physicochemical Properties

Pridopidine is a phenylpiperidine derivative with the following identifiers and properties.

Identifier	Value	Reference
IUPAC Name	4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine	[1]
CAS Number	346688-38-8	[1]
Molecular Formula	C ₁₅ H ₂₃ NO ₂ S	[1]
Molecular Weight	281.41 g/mol	[1]

Physicochemical Data

Property	Value	Method	Reference
pKa (Strongest Basic)	8.03	Predicted	[2]
logP	2.55	Predicted (ALOGPS)	
Water Solubility	0.045 mg/mL	Predicted (ALOGPS)	
Solubility in DMSO	57 mg/mL	Experimental	

Pharmacological Profile

Pridopidine's primary pharmacological activity is mediated through its selective and high-affinity binding to the Sigma-1 Receptor (S1R).

Receptor Binding Affinities (K_i)

Receptor	Ki (nM)	Assay Conditions	Reference
Sigma-1 (S1R)	~70-80	Radioligand binding assay	
Dopamine D2	~7,521	Radioligand binding assay	
Dopamine D3	-	-	
Adrenergic α 2C	-	-	
Serotonin 5-HT1A	-	-	

Note: Specific Ki values for all listed receptors were not consistently available across all sources. The provided values represent the most frequently cited affinities.

Pharmacokinetics

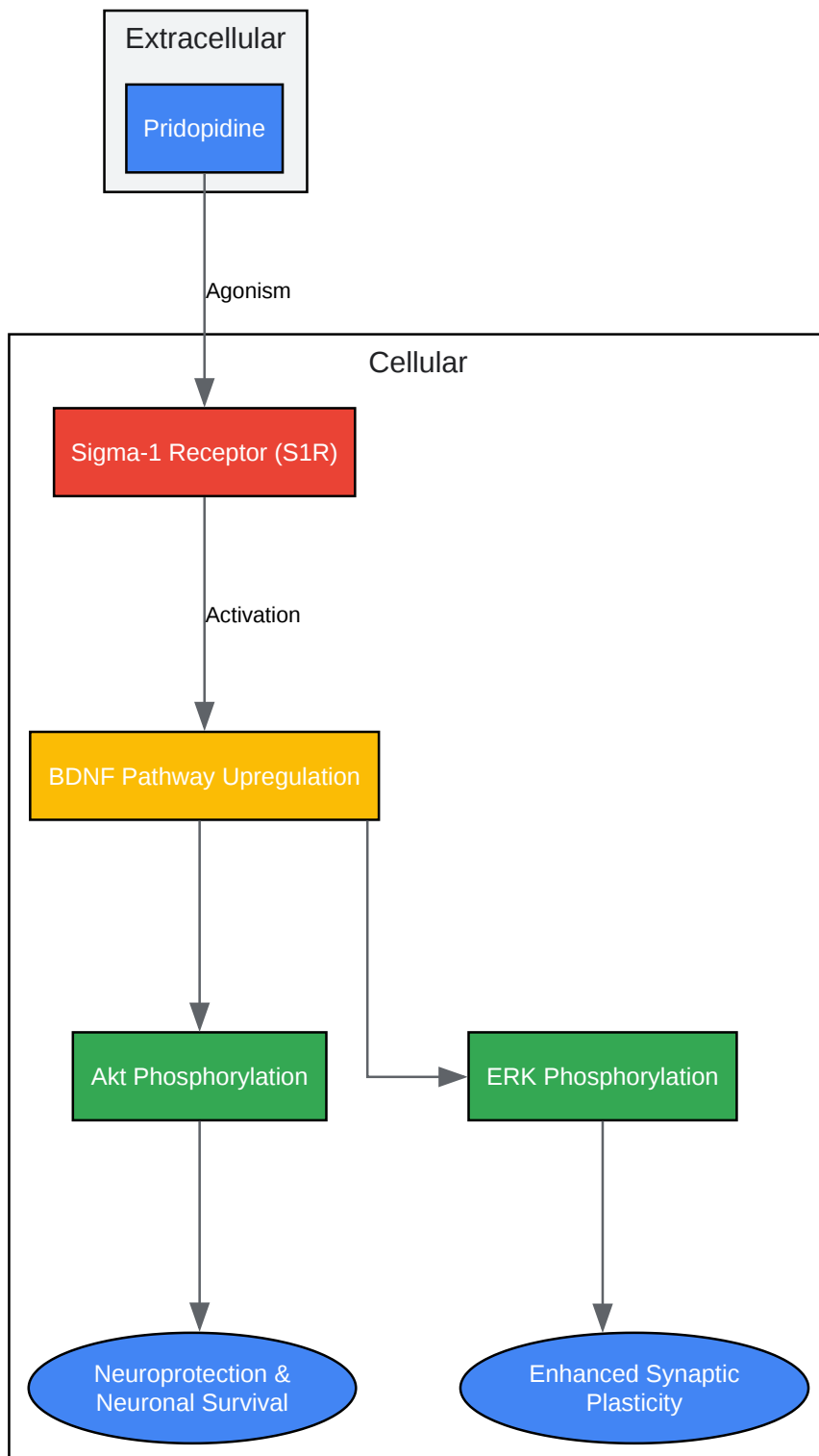
Parameter	Observation	Reference
Metabolism	Substrate and auto-inhibitor of CYP2D6.	
Half-life	Differs between single and multiple dosing due to CYP2D6 auto-inhibition.	
Blood-Brain Barrier Penetration	Enters the brain and spinal cord, as shown in human imaging studies.	

Mechanism of Action: The Sigma-1 Receptor (S1R) Pathway

Pridopidine's neuroprotective effects are primarily attributed to its function as a potent S1R agonist. The S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, where it modulates various cellular processes crucial for neuronal health.

Activation of S1R by **Pridopidine** initiates a cascade of downstream signaling events, most notably the upregulation of the Brain-Derived Neurotrophic Factor (BDNF) pathway. This leads to enhanced neurotrophic support, promotion of neuronal survival, and improved synaptic plasticity. Key downstream effectors of the BDNF pathway include the activation (phosphorylation) of Akt and ERK, which are central to cell survival and growth signaling.

Pridopidine's S1R-Mediated Signaling Pathway

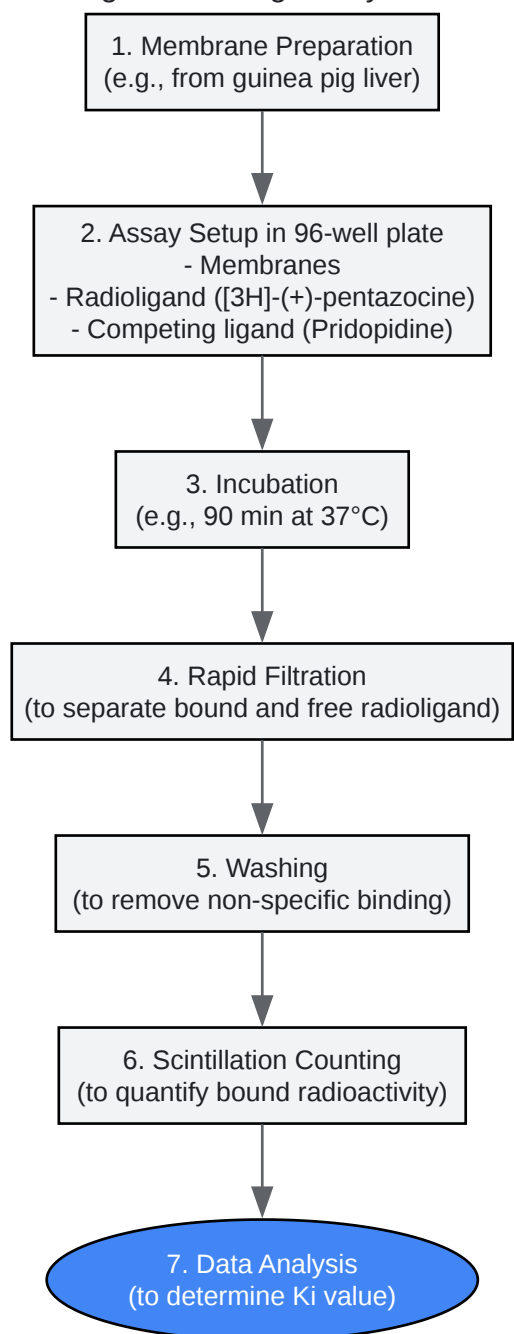
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Experimental Protocols

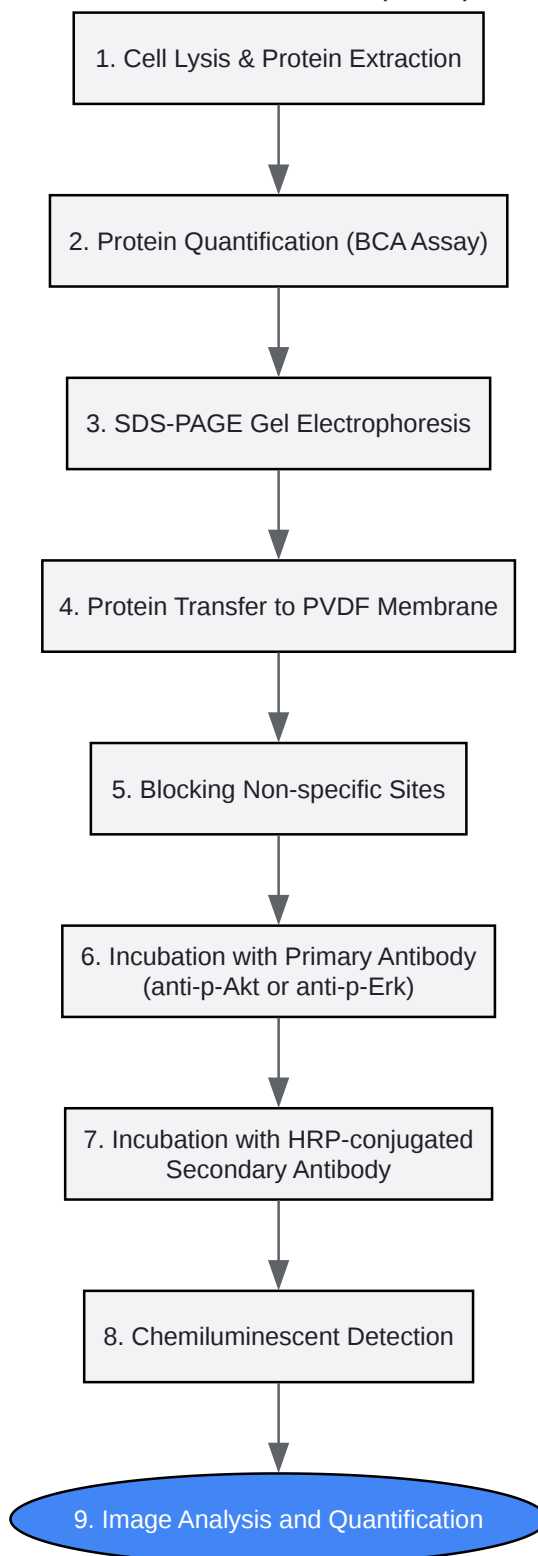
Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is adapted from established methods for determining the binding affinity of a compound to the S1R.

Radioligand Binding Assay Workflow



Western Blot Workflow for p-Akt/p-Erk



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